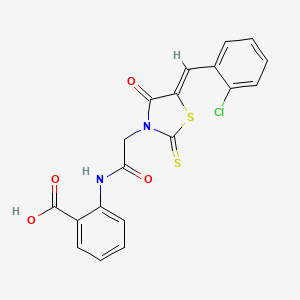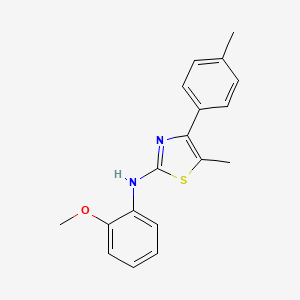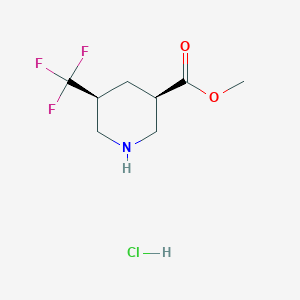
methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative.
Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R,5S)-5-methylpiperidine-3-carboxylate;hydrochloride
- Methyl (3R,5S)-5-ethylpiperidine-3-carboxylate;hydrochloride
- Methyl (3R,5S)-5-(difluoromethyl)piperidine-3-carboxylate;hydrochloride
Uniqueness
Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications.
Properties
CAS No. |
2007924-97-0 |
|---|---|
Molecular Formula |
C8H13ClF3NO2 |
Molecular Weight |
247.64 g/mol |
IUPAC Name |
methyl (3S,5R)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12F3NO2.ClH/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
SOQCKSUYTCVIEI-RIHPBJNCSA-N |
SMILES |
COC(=O)C1CC(CNC1)C(F)(F)F.Cl |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CNC1)C(F)(F)F.Cl |
Canonical SMILES |
COC(=O)C1CC(CNC1)C(F)(F)F.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B2467945.png)
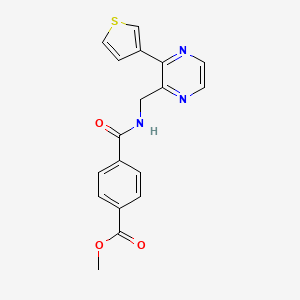
![(5E)-5-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-1-ium-1-olate](/img/structure/B2467947.png)
![4-Bromo-2-{[(2,3-dimethyl-6-quinoxalinyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2467950.png)
![2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B2467951.png)
![2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2467953.png)
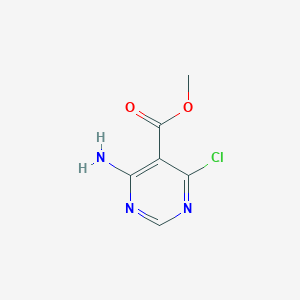
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2467955.png)
![N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2467956.png)
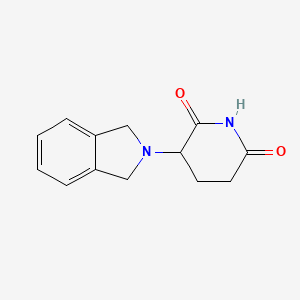
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2467962.png)
![6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B2467963.png)
